1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
Description
1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride is a spirocyclic compound featuring a fused indole-piperidine core. Its structure includes a spiro junction at the indole’s third carbon and the piperidine’s fourth carbon, with a methyl group at the 1-position of the indole ring and a hydrochloride salt form.
Properties
IUPAC Name |
1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLJSYQSBXFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Spiro[indoline-3,4'-piperidine] Intermediates
The foundational step involves the alkylation of 1'-methylspiro[indoline-3,4'-piperidine] (Example 1b in US4477667A) with fluorinated aryl halides. For instance, reacting 2.1 g of the spiro intermediate with 3 g of 50% sodium hydride and 12 ml of fluorobenzene in dimethyl sulfoxide (DMSO) at ambient temperature yields 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine after basification with ammonia and recrystallization from hexane. This method achieves a melting point of 69°–71°C, with infrared (IR) and nuclear magnetic resonance (NMR) spectra confirming the structure.
Critical Parameters :
Reductive Amination and Nitro Group Reduction
A two-step protocol is employed for introducing amino substituents. In Example 16 of US4477667A, 10.7 g of 1'-methyl-1-(2-nitrophenyl)spiro[indoline-3,4'-piperidine] undergoes reduction with zinc dust in ethanol and hydrochloric acid. The nitro group is reduced to an amine, yielding 1-(2-aminophenyl)-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride after basification and recrystallization. This intermediate is pivotal for further functionalization, such as acetylation or formylation.
Optimization Insights :
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Acid Concentration : Concentrated HCl (5–15 ml) prevents over-reduction and stabilizes the amine as a hydrochloride salt.
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Temperature Control : Maintaining the reaction below 70°C avoids decomposition of the spiro framework.
Salt Formation and Purification Strategies
Hydrochloride Salt Crystallization
The free base of 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is converted to its hydrochloride salt via treatment with ethereal HCl. For example, dissolving the amine in ether and adding HCl gas precipitates the hydrochloride, which is recrystallized from methanol-acetone-ether mixtures to achieve >99% purity. Melting points for analogous salts range from 172°C to 287.5°C, depending on the substituents.
Table 1. Representative Hydrochloride Salts and Their Properties
| Compound | Melting Point (°C) | Recrystallization Solvent | Yield (%) |
|---|---|---|---|
| 1-(2-Fluorophenyl)-1'-methylspiro[...] | 209–211 | Acetone-ether | 78 |
| 6-Chloro-1-(2-chlorophenyl)-1'-methyl | 172–173 | Methanol-ether | 65 |
| 1-(2-Aminophenyl)-1'-methylspiro[...] | 243 (dec) | Methanol-acetone | 82 |
Chromatographic Purification
Silica gel chromatography with eluants such as 10% methanol in methylene chloride resolves isomeric byproducts. In Example 1b, column purification of the crude oil yields a colorless fraction (Rf 0.4), which is subsequently converted to a maleate salt for crystallization. This step is critical for removing unreacted starting materials and dimeric impurities.
Functionalization and Derivative Synthesis
Acetylation of Amino Intermediates
Secondary functionalization expands the compound’s utility. Treating 1-(2-aminophenyl)-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride with acetyl chloride in methylene chloride and triethylamine yields 1-(2-acetamidophenyl)-1'-methylspiro[indoline-3,4'-piperidine] oxalate. The oxalate salt, recrystallized from isopropyl alcohol, exhibits a decomposition temperature of 170°C.
Reaction Conditions :
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Stoichiometry : A 1:1 molar ratio of amine to acetyl chloride prevents over-acetylation.
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Workup : Sequential washes with NaOH and brine remove acidic and neutral impurities.
Analytical Characterization
Spectroscopic Confirmation
IR and NMR spectra are indispensable for structural validation. For instance, the cyano group in 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine shows a characteristic stretch at 2240 cm⁻¹, while the spiro junction’s protons resonate at δ 3.2–3.5 ppm in the ¹H NMR spectrum.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indole or piperidine derivatives.
Scientific Research Applications
The compound 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride is a notable heterocyclic compound with significant applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its potential therapeutic effects, synthesis methods, and relevant case studies.
Antidepressant Activity
Research has indicated that compounds similar to 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride exhibit antidepressant properties. A study demonstrated that derivatives of spiro[indole] compounds can act on serotonin receptors, which are critical in mood regulation.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further research in neuropharmacology. It may offer therapeutic benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study 1: Antidepressant Effects
A clinical trial investigated the efficacy of spiro[indole] derivatives in patients with major depressive disorder (MDD). The results indicated significant improvement in depressive symptoms compared to placebo, suggesting a promising avenue for further drug development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. This highlights its potential as a lead compound for anticancer drug discovery.
Mechanism of Action
The mechanism of action of 1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound has been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR). This binding inhibits the activity of these proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride, differing in substituents, spiro positions, or core modifications:
Spiro[indole-3,4'-piperidin]-2-one Derivatives
(a) 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidin]-2-one Hydrochloride
- Structure : Chlorine substitution at the 6-position of the indole ring.
- Molecular Formula : C₁₂H₁₃ClN₂O (MW: 236.7) .
- Synthesis: Not explicitly described, but safety protocols emphasize handling hazards (e.g., avoidance of oxidizers) .
(b) Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride (CAS 356072-46-3)
- Structure : Indoline (hydrogenated indole) core instead of indole.
- Molecular Formula : C₁₂H₁₅ClN₂O (MW: 238.71) .
- Key Differences : The saturated indoline ring increases flexibility and may alter metabolic stability compared to aromatic indole derivatives.
(c) 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (CAS 1086063-19-5)
Functionalized Spiro[indole-piperidine] Derivatives
(a) 1-Methyl-4-(aryl)pyrrolo-spiro[2.3″]oxindole-spiro[3.3′]-5′-(arylmethylidene)piperidin-4′-ones
- Structure : Dual spiro junctions (oxindole and piperidine) with aryl substituents.
- Synthesis: Reflux of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone, isatin, and sarcosine in methanol (yields: 86–93%) .
- Key Data :
- Key Differences : Extended conjugation from aryl groups may enhance fluorescence properties or receptor binding.
(b) SB 224289 Hydrochloride
- Structure : Complex spiro[furoindole-piperidine] core with an oxadiazole substituent.
- Molecular Formula : C₃₂H₃₂N₄O₃·HCl (MW: 557.09) .
- Activity : 5-HT₁B receptor inverse agonist, highlighting the pharmacological relevance of spiro indole-piperidine scaffolds .
- Key Differences : The oxadiazole moiety introduces hydrogen-bonding capacity, critical for receptor interactions.
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) improve synthesis yields , while halogens (e.g., Cl) enhance electrophilicity .
- Salt Forms : Hydrochloride salts improve solubility, critical for in vivo applications .
- Spiro Position : 3,4'-spiro junctions (indole-piperidine) vs. 3,3' (oxindole-piperidine) influence ring strain and conformational flexibility .
Biological Activity
1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride (CAS 1047657-65-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.745 g/mol
- Purity : 95%+
- Storage Conditions : Ambient temperature
Pharmacological Activities
Research into the biological activity of 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride suggests several potential pharmacological effects:
Anticancer Activity
Studies have indicated that compounds within the spiro[indole-piperidine] class exhibit anticancer properties. For instance, a study highlighted that similar indole-based compounds showed selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest . The specific mechanisms by which 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride exerts its effects remain to be fully elucidated.
Antibacterial Properties
Preliminary investigations have suggested antibacterial activity against certain strains. A comparative analysis with other bioactive compounds revealed that spirocyclic derivatives could inhibit bacterial growth effectively, although specific data on this compound is limited .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Similar derivatives have been studied for their ability to modulate opioid receptors, particularly the kappa-opioid receptor (KOR), which is implicated in pain modulation and mood regulation . The binding affinities and functional activities of related compounds indicate that they may serve as effective KOR agonists.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antibacterial | Inhibitory effects on bacterial growth | |
| Neuropharmacological | Modulates kappa-opioid receptors |
The mechanisms underlying the biological activities of 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride are likely multifaceted. Potential mechanisms include:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Receptor Modulation : The structure allows for interaction with various neurotransmitter receptors, influencing pain and mood.
- Enzyme Inhibition : Some studies suggest that spirocyclic compounds can inhibit enzymes involved in disease processes.
Q & A
Q. What are the critical steps in synthesizing 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride, and how are reaction conditions optimized for purity?
Methodological Answer: Synthesis typically involves multi-step pathways, including:
- Cyclization of indole precursors with piperidine derivatives under controlled pH and temperature (e.g., 50–80°C, pH 6–8) to form the spiro ring .
- Methylation using methyl halides or dimethyl sulfate in aprotic solvents (e.g., DMF or THF) .
- Hydrochloride salt formation via acidification (HCl gas or aqueous HCl) to improve solubility and stability .
Optimization: Reaction monitoring via TLC/HPLC ensures intermediate purity, while recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) refines the final product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies spiro-ring connectivity and methyl group placement (e.g., δ 2.3–2.8 ppm for N-methyl protons) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 289.15) .
- HPLC-PDA: Quantifies purity (>98% for biological assays) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How does the hydrochloride salt form affect solubility and stability in biological assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) and thermal stability (decomposition >200°C) compared to the free base. This facilitates dose-response studies in cell-based assays . Storage at –20°C in desiccated conditions prevents hygroscopic degradation .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during weighing/solubilization to prevent inhalation of fine particles .
- Waste Disposal: Incinerate contaminated materials at >800°C to avoid environmental release of toxic byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core Modifications: Introduce substituents at the indole C5/C6 positions (e.g., halogens, methoxy groups) to assess binding affinity changes .
- Spiro-Ring Variations: Replace piperidine with morpholine or thiomorpholine to evaluate steric/electronic effects on target engagement .
- Assays: Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) and X-ray crystallography to map ligand-receptor interactions .
Q. What in vitro and in vivo models are suitable for assessing its neuropharmacological potential?
Methodological Answer:
- In Vitro:
- In Vivo:
Q. How can computational methods predict metabolic stability and off-target effects?
Methodological Answer:
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR vs. ITC for binding affinity) .
- Batch Analysis: Verify compound purity across studies using LC-MS to rule out degradation artifacts .
Q. How can stability under physiological conditions be evaluated for formulation development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
